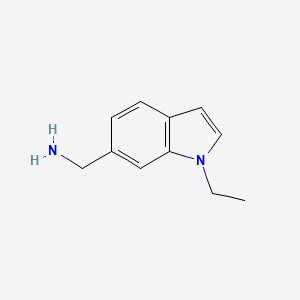

(1-ethyl-1H-indol-6-yl)methanamine

Descripción general

Descripción

(1-ethyl-1H-indol-6-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an ethyl group at the 1-position and a methanamine group at the 6-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-indol-6-yl)methanamine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Ethylation: The indole core is then ethylated at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.

Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and a primary amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding indole-6-carboxaldehyde or indole-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the methanamine group to a methyl group, resulting in (1-ethyl-1H-indol-6-yl)methane.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

Oxidation: Indole-6-carboxaldehyde, Indole-6-carboxylic acid.

Reduction: (1-ethyl-1H-indol-6-yl)methane.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

a. Histamine Receptor Modulation

One of the primary applications of (1-ethyl-1H-indol-6-yl)methanamine is its role as a histamine 3 receptor (H3R) antagonist. Compounds that target H3 receptors are being researched for their potential to treat various conditions such as obesity, sleep disorders, and neurological diseases like schizophrenia and Parkinson's disease. H3 receptor antagonists can enhance cognitive function and have implications in the treatment of ADHD and narcolepsy .

b. Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans. The compound this compound has shown promise in preliminary screenings for antibacterial properties, making it a candidate for further development in treating infectious diseases .

a. Synthesis of Derivatives

The synthesis of this compound has been explored to create various analogs with enhanced biological activity. For instance, modifications to the indole structure can lead to compounds with improved potency against specific targets in microbial pathogens. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use .

b. Cancer Therapeutics

Research indicates that indole derivatives, including this compound, may possess cytotoxic properties against cancer cell lines. In vitro studies have demonstrated that certain analogs can inhibit the growth of pancreatic cancer cells, suggesting potential applications in oncology .

a. Antimicrobial Screening

A comprehensive screening campaign involving over 150,000 compounds highlighted the efficacy of certain indole derivatives against bacterial strains. Specifically, analogs derived from this compound exhibited low minimum inhibitory concentration (MIC) values against MRSA, indicating strong antibacterial activity without significant cytotoxic effects .

| Compound | Target | MIC Value | Notes |

|---|---|---|---|

| This compound | MRSA | ≤ 0.25 µg/mL | Non-toxic |

| 6-Methoxy-phenethyl-indole-imidazole | Cryptococcus neoformans | ≤ 0.25 µg/mL | Selective antifungal |

b. Histamine Receptor Studies

Studies focusing on H3 receptor antagonism have shown that compounds similar to this compound can modulate neurotransmitter release and improve cognitive functions in animal models. These findings support the potential use of such compounds in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (1-ethyl-1H-indol-6-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to bind to certain protein pockets, influencing biological pathways involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

(1-methyl-1H-indol-6-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

(1-ethyl-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position.

(1-ethyl-1H-indol-6-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness: (1-ethyl-1H-indol-6-yl)methanamine is unique due to the specific positioning of the ethyl and methanamine groups on the indole core. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

(1-ethyl-1H-indol-6-yl)methanamine, a derivative of indole, has garnered interest in the scientific community due to its diverse biological activities. Indole derivatives are known for their interactions with various biological targets, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes:

Target Interactions :

- Receptors : This compound binds with high affinity to various receptors, influencing several signaling pathways. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

- Enzymatic Activity : It interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism and biotransformation. The binding involves hydrogen bonding and hydrophobic interactions, impacting the compound's pharmacological profile.

This compound exhibits significant biochemical properties that influence its activity:

Cellular Effects :

- The compound modulates cell signaling pathways and gene expression. In vitro studies have demonstrated that it can enhance cell proliferation at low doses while potentially exhibiting cytotoxicity at higher concentrations .

Pharmacokinetics :

- The ADME (Absorption, Distribution, Metabolism, Excretion) properties indicate that modifications in the molecular structure can enhance lipophilicity and cell permeability. This is crucial for its effectiveness as a therapeutic agent.

Case Studies

Several studies have investigated the effects of this compound in different biological contexts:

- Antimicrobial Activity : Research has highlighted its potential as an antimicrobial agent. For instance, derivatives of indole have shown activity against various bacterial strains, including drug-resistant strains .

- Anticancer Properties : In animal models, this compound demonstrated tumor growth inhibition in xenograft models of head and neck cancer. The compound's ability to modulate cell signaling pathways is believed to contribute to its anticancer effects .

Comparative Analysis

The compound can be compared with similar indole derivatives to understand its unique properties:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| (1-methyl-1H-indol-6-yl)methanamine | Methyl group instead of ethyl | Similar receptor binding but varied potency |

| (1-ethyl-1H-indol-3-yl)methanamine | Methanamine at the 3-position | Different receptor specificity |

| (1-ethyl-1H-indol-6-yl)ethanamine | Ethanolamine group instead of methanamine | Altered pharmacokinetics |

Propiedades

IUPAC Name |

(1-ethylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUYYSQZXWJBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.